N-(2H-1,3-BENZODIOXOL-5-YL)-2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDE
Description
"N-(2H-1,3-Benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide" is a heterocyclic acetamide derivative featuring a benzodioxolyl moiety linked to an acetamide scaffold via a sulfur-containing benzoxazole group. This compound’s structural complexity arises from the integration of a 1,3-benzodioxole ring (a methylenedioxy-substituted aromatic system) and a 1,3-benzoxazole-2-thiol group. The benzodioxole ring enhances metabolic stability, while the benzoxazole sulfanyl group may facilitate interactions with biological targets through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15(17-10-5-6-13-14(7-10)21-9-20-13)8-23-16-18-11-3-1-2-4-12(11)22-16/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFORBIWJAFGSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Physicochemical and Reactivity Differences
- Lipophilicity : The sec-butylphenyl group in ZINC00044766 significantly increases lipophilicity (logP ~4.2 estimated), favoring blood-brain barrier penetration, compared to the target compound’s logP of ~2.8 .
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